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molecular formula C9H11NS B8795981 2-(Tetrahydro-2-thienyl)pyridine CAS No. 76732-76-8

2-(Tetrahydro-2-thienyl)pyridine

Cat. No. B8795981
M. Wt: 165.26 g/mol
InChI Key: MCXIBJPBLIURRN-UHFFFAOYSA-N
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Patent
US04272534

Procedure details

A solution of diisopropylamine (22.5 g) in a mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47:53 by volume; 182 cc) is added dropwise, in the course of 14 minutes, to a 1.6 M solution of n-butyllithium in hexane (142 cc), which has been cooled to -55° C. The mixture is stirred for 5 minutes at a temperature of about -60° C. and a solution of 2-(pyrid-2-yl)tetrahydrothiophene (30 g) in a mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47:53 by volume; 182 cc) is added in the course of 13 minutes. After stirring for 7 minutes at -65° C., a solution of methyl isothiocyanate (16.8 g) in a mixture of anhydrous hexamethylphosphorotriamide and anhydrous tetrahydrofuran (47:53 by volume; 90 cc) is added in the course of 13 minutes at a temperature of the order of -60° C. The reaction mixture is subsequently stirred for 1 hour at the same temperature and then for 1 hour whilst allowing the temperature to rise gradually to +5° C. After adding distilled water (900 cc), the reaction mixture is extracted twice with ethyl acetate (900 cc in total). The combined organic extracts are washed three times with distilled water (2700 cc in total), dried over anhydrous sodium sulphate and concentrated to dryness. The residue (43 g) is dissolved in boiling ethanol (180 cc). After filtering hot, the solution is kept for 24 hours at a temperature of about 4° C. The crystals which have appeared are filtered off, washed with ethanol (10 cc) and then twice with diisopropyl ether (30 cc in total) and dried under reduced pressure (20 mm Hg) at a temperature of about 20° C., in the presence of potassium hydroxide pellets. 1.9 g of a product prepared under the same conditions are added to the product thus obtained (12.5 g), the whole is then dissolved in boiling ethanol (95 cc) and the solution, to which decolourising charcoal (1 g) is added, is filtered hot and then kept, after cooling, for 1 hour at a temperature of about 5° C. The crystals which have appeared are filtered off and washed with ethanol (10 cc) and then twice with diisopropyl ether (30 cc in total). After drying under reduced pressure (1 mm Hg) at 55° C., N-methyl-2-(pyrid-2-yl)tetrahydrothiophene-2-carbothioamide (12.5 g) melting at 131° C., is obtained.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
182 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
142 mL
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
182 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
16.8 g
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Quantity
95 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[N:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH:19]1[CH2:23][CH2:22][CH2:21][S:20]1.[CH3:24][N:25]=[C:26]=[S:27].C>CCCCCC.C(O)C.O1CCCC1.CN(P(N(C)C)(N(C)C)=O)C>[CH3:24][NH:25][C:26]([C:19]1([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][N:13]=2)[CH2:23][CH2:22][CH2:21][S:20]1)=[S:27]

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
182 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
142 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1SCCC1
Name
Quantity
182 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Four
Name
Quantity
16.8 g
Type
reactant
Smiles
CN=C=S
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
C
Step Six
Name
Quantity
95 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-55 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 5 minutes at a temperature of about -60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added in the course of 13 minutes
Duration
13 min
STIRRING
Type
STIRRING
Details
After stirring for 7 minutes at -65° C.
Duration
7 min
ADDITION
Type
ADDITION
Details
is added in the course of 13 minutes at a temperature of the order of -60° C
Duration
13 min
STIRRING
Type
STIRRING
Details
The reaction mixture is subsequently stirred for 1 hour at the same temperature
Duration
1 h
WAIT
Type
WAIT
Details
for 1 hour whilst allowing
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to rise gradually to +5° C
ADDITION
Type
ADDITION
Details
After adding
DISTILLATION
Type
DISTILLATION
Details
distilled water (900 cc)
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted twice with ethyl acetate (900 cc in total)
WASH
Type
WASH
Details
The combined organic extracts are washed three times with distilled water (2700 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue (43 g) is dissolved
FILTRATION
Type
FILTRATION
Details
After filtering hot
WAIT
Type
WAIT
Details
the solution is kept for 24 hours at a temperature of about 4° C
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The crystals which have appeared are filtered off
WASH
Type
WASH
Details
washed with ethanol (10 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
twice with diisopropyl ether (30 cc in total) and dried under reduced pressure (20 mm Hg) at a temperature of about 20° C., in the presence of potassium hydroxide pellets
CUSTOM
Type
CUSTOM
Details
1.9 g of a product prepared under the same conditions
ADDITION
Type
ADDITION
Details
are added to the product
CUSTOM
Type
CUSTOM
Details
thus obtained (12.5 g)
DISSOLUTION
Type
DISSOLUTION
Details
the whole is then dissolved
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
is filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
after cooling, for 1 hour at a temperature of about 5° C
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The crystals which have appeared are filtered off
WASH
Type
WASH
Details
washed with ethanol (10 cc)
CUSTOM
Type
CUSTOM
Details
After drying under reduced pressure (1 mm Hg) at 55° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CNC(=S)C1(SCCC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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